Ethyl Caffeate

Descripción

Overview of Ethyl Caffeate as a Natural Product

This compound is synthesized by plants and can be isolated from various sources. It has been identified in the medicinal plant Bidens pilosa, which is traditionally used to treat inflammatory conditions. nih.govmedchemexpress.comglpbio.com The compound is also found in the bark of Phellodendron amurense and Phellodendron chinense, two species used in traditional Chinese medicine. wikipedia.org Other documented natural occurrences include Polygonum amplexicaule var. sinense, Perilla frutescens, Adenocaulon himalaicum, and the roots of Ferula assafoetida L. wikipedia.orgnih.govthegoodscentscompany.comchemfaces.com Additionally, this compound has been detected in some white wines, such as Verdicchio. wikipedia.org Its presence in these diverse botanical sources underscores its role as a significant secondary metabolite in the plant kingdom.

Historical Context of this compound Research

Early investigations into natural products often led to the isolation and identification of compounds like this compound from various plant extracts. academicjournals.org However, dedicated research focusing on the specific biological activities of this compound gained momentum in the late 20th and early 21st centuries. A pivotal point in its research history was the discovery of its potent anti-inflammatory properties. For instance, a 2005 study published in the British Journal of Pharmacology provided a detailed mechanistic insight into how this compound suppresses inflammatory pathways, which significantly spurred further investigation. nih.gov This study demonstrated its ability to inhibit key inflammatory mediators, laying the groundwork for subsequent research into its pharmacological potential. Since then, scientific interest has expanded to explore its antioxidant, neuroprotective, and anticancer effects, with numerous studies aiming to elucidate the molecular mechanisms behind these activities. researchgate.netresearchgate.netbrieflands.com

Significance of this compound in Scientific Inquiry

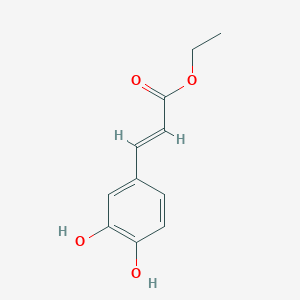

The significance of this compound in scientific research is multifaceted. Its well-defined chemical structure, featuring a catechol moiety and an α,β-unsaturated ester group, makes it an interesting subject for structure-activity relationship studies. nih.gov These structural features are considered crucial for its biological effects, particularly its ability to modulate signaling pathways like NF-κB. nih.govresearchgate.net

In pharmacology, this compound serves as a lead compound for developing new therapeutic agents, especially for inflammatory diseases, neurodegenerative disorders, and certain types of cancer. chemfaces.comresearchgate.netsmolecule.com Its ability to scavenge free radicals and protect cells from oxidative damage is a key area of interest. brieflands.com For example, research has shown its potential to protect neuronal cells from amyloid-beta toxicity, a hallmark of Alzheimer's disease. researchgate.netsmolecule.com Furthermore, its anticancer properties are being investigated across various cancer cell lines, with studies showing it can induce apoptosis and inhibit cell proliferation and migration. chemfaces.comresearchgate.netnih.gov The compound's role as a modulator of key cellular signaling pathways, including PI3K/Akt and MAPK, highlights its importance as a tool for understanding complex biological processes. chemfaces.comnih.govaacrjournals.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKYDMULARNCIS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876375 | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66648-50-8, 102-37-4 | |

| Record name | Ethyl trans-caffeate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caffeic acid ethyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Chemical Properties

Laboratory Synthesis of this compound

The most common and classic method for synthesizing this compound in the laboratory is the Fischer-Speier esterification. wikipedia.org This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. psiberg.com In this specific synthesis, caffeic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. wikipedia.orgnih.gov The acid protonates the carbonyl oxygen of the caffeic acid, increasing its electrophilicity and facilitating a nucleophilic attack by the ethanol molecule. mdpi.com The reaction is reversible, so to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed, often by using a Dean-Stark apparatus or by using the alcohol as both reactant and solvent. wikipedia.org

While Fischer-Speier esterification is prevalent, other methods for synthesizing this compound and its derivatives exist. These include:

Enzymatic Synthesis : Biocatalysis using enzymes like lipases offers a greener alternative to traditional chemical synthesis. mdpi.com This can be achieved through the direct esterification of caffeic acid and ethanol or through the transesterification of other caffeic acid esters (e.g., mthis compound) with ethanol in the presence of a lipase, sometimes utilizing novel solvent systems like ionic liquids. nih.gov

Use of Protecting Groups : To avoid unwanted side reactions with the hydroxyl groups on the catechol ring of caffeic acid, these groups can be protected (e.g., through acetylation or silylation) before the esterification reaction. nih.gov The protecting groups are then removed in a subsequent deprotection step to yield the final product. nih.gov

Activation of Carboxylic Acid : Caffeic acid can be activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with ethanol. nih.gov

Antagonism of Aryl Hydrocarbon Receptor (AhR) Signaling

Chemical and Physical Properties

This compound presents as yellow to tan crystals with a characteristic aromatic odor. chemicalbook.com Its properties are crucial for its identification and application in research.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₁H₁₂O₄ | wikipedia.org |

| Molar Mass | 208.21 g/mol | nih.gov |

| Appearance | Yellow to tan crystals | chemicalbook.com |

| Solubility | Insoluble in water; very soluble in alcohol. Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Acetone. | glpbio.comchemfaces.comchemicalbook.com |

| IUPAC Name | Ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | wikipedia.org |

| UV-vis (λmax) | 324 nm (and a shoulder at c. 295 nm) in acidified methanol | wikipedia.org |

Iii. Mechanistic Investigations of Ethyl Caffeate Bioactivity

Molecular Target Identification and Validation

Identifying the specific molecules with which ethyl caffeate interacts is fundamental to understanding its mechanism of action. Studies have employed direct binding assays and enzyme inhibition analyses to pinpoint these targets.

Direct binding assays have revealed that this compound can physically interact with key proteins involved in cellular signaling. One of the primary targets identified is the nuclear factor-kappa B (NF-κB) transcription factor, specifically the p65 subunit. nih.gov In vitro binding assays demonstrated that this compound dose-dependently inhibits the binding of active NF-κB to its DNA consensus sequence. nih.gov This inhibitory action is thought to occur through direct interaction with cysteine residues within the p65 subunit, thereby impairing the formation of the NF-κB·DNA complex. nih.gov

Furthermore, molecular docking studies have been utilized to predict and validate the binding of this compound to other significant protein targets. These computational analyses predicted a strong binding affinity between this compound and the MET proto-oncogene, a receptor tyrosine kinase. nih.gov The binding energy for this interaction was calculated to be stronger than its binding to other proteins like ERBB2 and HSP90AA1, suggesting MET is a significant potential target. nih.gov

Table 1: Molecular Docking of this compound with Protein Targets

| Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| MET | -6.3 | nih.gov |

| ERBB2 | -5.8 | nih.gov |

| HSP90AA1 | -5.7 | nih.gov |

This compound has been shown to inhibit the activity of key enzymes involved in inflammatory processes. It markedly suppresses the production of nitric oxide (NO) with a reported IC₅₀ value of 5.5 μg/ml in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govmedchemexpress.comcapes.gov.br This effect is linked to its inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in these conditions. nih.govmedchemexpress.com

In addition to iNOS, this compound is a potent inhibitor of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade. nih.govmedchemexpress.com Its inhibitory action on COX-2 leads to a significant reduction in the production of prostaglandin (B15479496) E₂ (PGE₂), a major inflammatory mediator. nih.govcapes.gov.br Studies have shown that this compound can completely inhibit PGE₂ production at concentrations between 2 and 5 μg/ml. nih.gov

Table 2: Enzyme and Product Inhibition by this compound

| Target | Effect | Metric (IC₅₀) | Cell Line/System | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | 5.5 µg/ml | RAW 264.7 Macrophages | nih.govmedchemexpress.comcapes.gov.br |

| Prostaglandin E₂ (PGE₂) Production | Inhibition | Total inhibition at 2-5 µg/ml | RAW 264.7 Macrophages | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | Not specified | In vitro / Mouse skin | medchemexpress.comselleckchem.com |

| Cyclooxygenase-2 (COX-2) | Inhibition | Not specified | In vitro / Mouse skin | medchemexpress.comselleckchem.com |

Signaling Pathway Modulation

Beyond direct binding and enzyme inhibition, this compound exerts its effects by modulating complex signaling pathways that control gene and protein expression.

This compound has been demonstrated to regulate the transcription of several key genes. It significantly inhibits the transcriptional activity of the cox-2 gene, as shown in transient gene expression assays using a human cox-2 promoter-luciferase reporter system in MCF-7 cells. nih.govcapes.gov.brresearchgate.net This inhibition is specific, as this compound did not affect the promoter activity of interleukin-10 (IL-10) under similar conditions. nih.gov

The compound also causes transcriptional downregulation of iNOS. nih.gov Studies using RT-PCR analysis have shown that this compound significantly reduces iNOS mRNA expression in LPS-stimulated macrophages. nih.gov Furthermore, this compound can block the transcriptional expression of genes central to the Th1 immune response, including IFN-γ, T-bet, STAT1, and STAT4. targetmol.com In lung cancer cells, it has been found to inhibit the mRNA expression of the MET proto-oncogene. nih.gov

Consistent with its effects on transcription, this compound also modulates the expression levels of corresponding proteins. Western blot analyses have confirmed that it causes a significant, dose-dependent reduction in the protein levels of both iNOS and COX-2 in stimulated cells. nih.govcapes.gov.br Similarly, the protein expression of MET is downregulated in lung cancer cells following treatment with this compound. nih.gov

Interestingly, while this compound effectively blocks the downstream effects of NF-κB, it does not appear to interfere with the canonical upstream signaling events leading to its activation. Studies have shown that this compound does not affect the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), nor does it prevent the translocation of NF-κB from the cytoplasm to the nucleus. nih.govcapes.gov.br However, it has been shown to reduce the phosphorylation of key proteins in other pathways, such as PI3K and AKT, indicating an influence on post-translational modifications within the PI3K/AKT signaling cascade. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound

Structure-activity relationship (SAR) studies have been conducted to identify the specific chemical moieties of this compound that are crucial for its biological activity. These investigations have highlighted the importance of two key structural features for its ability to inhibit the NF-κB·DNA complex formation: the catechol moiety (the 3,4-dihydroxybenzene group) and the α,β-unsaturated ester group. nih.govcapes.gov.br

To determine the contribution of these groups, researchers compared the activity of this compound with its structural analogs:

Ethyl 3,4-dihydroxyhydrocinnamate , which contains the catechol group but lacks the α,β-unsaturated double bond, showed a reduced but still present ability to inhibit NF-κB DNA binding. nih.gov

Ethyl cinnamate , which possesses the α,β-unsaturated ester but lacks the catechol's hydroxyl groups, was presumably less effective, underscoring the importance of the catechol structure.

Catechol itself was also tested to isolate the function of this specific moiety. nih.gov

The results from these comparative analyses strongly suggest that both the catechol ring and the α,β-unsaturated system are essential for the potent inhibitory activity of this compound on NF-κB activation. nih.govcapes.gov.br The catechol moiety is known for its ability to undergo oxidation to form reactive ortho-quinones, while the α,β-unsaturated system can act as a Michael acceptor, reacting with nucleophiles like the cysteine residues in the p65 subunit of NF-κB. nih.govresearchgate.net

Importance of Catechol Moiety

The catechol moiety, a 3,4-dihydroxy-substituted phenyl group, is a crucial structural feature for many of the biological activities of this compound, particularly its antioxidant and anti-inflammatory properties. nih.govdtic.mil The presence of two adjacent hydroxyl groups on the aromatic ring enables the molecule to act as an effective scavenger of free radicals. dtic.mil This is a key mechanism behind its cytoprotective effects.

Research has demonstrated that the antioxidant capacity of caffeic acid derivatives is significantly influenced by the catechol ring. nih.gov For instance, studies comparing caffeic acid amides to p-coumaric acid amides, which lack the second hydroxyl group, have shown that the former are substantially more potent antioxidants, underscoring the critical role of the catechol structure. nih.gov

In the context of anti-inflammatory action, the catechol moiety is essential for the inhibition of nuclear factor-kappa B (NF-κB) DNA binding. nih.gov NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB, and structure-activity analyses reveal that the catechol group is indispensable for this activity. nih.govresearchgate.net Analogs of this compound that lack the catechol moiety show a significantly diminished or complete loss of this inhibitory effect. nih.gov For example, ethyl cinnamate, which possesses the α,β-unsaturated ester but not the catechol group, fails to inhibit NF-κB binding activity even at high concentrations. nih.gov

Role of α,β-Unsaturated Ester Group

In studies investigating the anti-inflammatory effects of this compound, the α,β-unsaturated ester group was found to be an important structural feature for preventing NF-κB DNA complex formation. nih.gov While the catechol moiety is considered essential, the combination of both the catechol and the α,β-unsaturated ester group appears to provide the most potent inhibition of NF-κB binding to DNA. nih.gov This suggests a cooperative effect between the two functional groups.

However, the importance of the α,β-unsaturated double bond can vary depending on the specific biological activity being assessed. For instance, in terms of radical scavenging activity, some studies have shown that the presence of the ethylene (B1197577) moiety is important but not always a determining feature. mdpi.com Dihydrocaffeic acid, which lacks the double bond, has been shown to have comparable or even slightly better antioxidant activity than caffeic acid in some assays. mdpi.com

Comparison with Structural Analogs

Comparing the bioactivity of this compound with its structural analogs has been instrumental in elucidating the contributions of its different functional groups. These studies systematically modify the this compound structure and observe the resulting changes in biological effect.

One key study compared the ability of this compound and its analogs to inhibit the binding of NF-κB to DNA. The results, summarized in the table below, clearly illustrate the structure-activity relationships.

| Compound | Structure | Key Structural Features | Inhibition of NF-κB DNA Binding |

| This compound |  | Catechol moiety, α,β-unsaturated ester | Complete inhibition at 50 μM. nih.gov |

| Ethyl 3,4-dihydroxyhydrocinnamate |  | Catechol moiety, saturated ester chain | Complete inhibition at 100 μM. nih.gov |

| Ethyl cinnamate |  | α,β-unsaturated ester, lacks catechol | No inhibition even at 400 μM. nih.gov |

| Catechol |  | Catechol moiety only | Total blockade of binding at 400 μM. nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

These structure-activity relationship studies collectively confirm that the catechol moiety is a primary determinant of this compound's bioactivity, with the α,β-unsaturated ester group providing an important synergistic contribution. nih.gov

Iv. in Vitro and in Vivo Research Models and Methodologies

Cell Culture Models

Cell culture models provide a controlled environment to study the direct effects of ethyl caffeate on specific cell types, offering insights into its molecular pathways.

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation. Research has shown that this compound can significantly suppress inflammatory responses in these cells when stimulated with lipopolysaccharide (LPS).

Key findings from studies using RAW 264.7 macrophages indicate that this compound markedly suppresses the production of nitric oxide (NO), with a reported IC50 value of 5.5 μg/ml. nih.govnih.gov This inhibition is associated with a reduction in the mRNA and protein expression of inducible nitric oxide synthase (iNOS). Furthermore, this compound treatment leads to decreased production of prostaglandin (B15479496) E2 (PGE2) and inhibits the expression of cyclooxygenase-2 (COX-2). nih.govnih.gov Mechanistically, it has been demonstrated that this compound inhibits the activation of the nuclear transcription factor-κB (NF-κB) by preventing its binding to DNA, which is a critical step in the inflammatory signaling cascade. nih.govresearchgate.net

| Marker | Effect of this compound | Mechanism |

|---|---|---|

| Nitric Oxide (NO) | Suppression (IC50=5.5 μg/ml) | Inhibition of iNOS expression |

| Prostaglandin E2 (PGE2) | Suppression | Inhibition of COX-2 expression |

| iNOS | Decreased mRNA and protein expression | - |

| COX-2 | Decreased protein expression | Inhibition of transcriptional activity |

| NF-κB | Inhibition of activation | Impaired binding to DNA |

This compound has been investigated for its anti-cancer properties using various human cancer cell lines.

In the human breast adenocarcinoma cell line, MCF-7, transient gene expression assays revealed that this compound exerts an inhibitory effect on the transcriptional activity of the COX-2 promoter induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govnih.gov

Studies on the human ovarian cancer cell line, SKOV-3, demonstrated that this compound inhibits cell proliferation. bohrium.com This anti-proliferative effect is accompanied by a reduction in the expression of cell cycle-related proteins, leading to cell cycle arrest in the G₁ phase. bohrium.com Moreover, this compound treatment was found to significantly inhibit the migration and invasion of SKOV-3 cells. bohrium.com

In the context of non-small cell lung cancer (NSCLC), the osimertinib-resistant cell lines PC9OR and HCC827OR have been used to study the effects of this compound. The CCK-8 assay showed that this compound markedly suppressed the proliferation of both cell lines in a dose- and time-dependent manner. nih.gov Furthermore, it was observed to inhibit cell migration in these resistant cell lines. nih.gov

| Cell Line | Cancer Type | Observed Effects of this compound |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Inhibited TPA-induced COX-2 transcriptional activity. nih.govnih.gov |

| SKOV-3 | Ovarian Cancer | Inhibited cell proliferation, migration, and invasion; induced G₁ phase cell cycle arrest. bohrium.com |

| PC9OR | Non-Small Cell Lung Cancer (Osimertinib-Resistant) | Suppressed cell proliferation and inhibited migration. nih.gov |

| HCC827OR | Non-Small Cell Lung Cancer (Osimertinib-Resistant) | Suppressed cell proliferation and inhibited migration. nih.gov |

Bone marrow-derived mast cells (BMMCs) are a primary model for studying allergic and inflammatory responses. Research has shown that this compound can inhibit the activation of the aryl hydrocarbon receptor (AhR), a factor involved in inflammatory processes. nih.gov In mouse BMMCs, this compound was found to inhibit AhR activation induced by AhR ligands. nih.gov Notably, it also inhibited Immunoglobulin E (IgE)-mediated degranulation in BMMCs, a key event in allergic reactions. nih.gov

Animal Models

Animal models are essential for studying the effects of this compound in a complex biological system, providing data on its in vivo efficacy.

The topical application of TPA to mouse skin is a well-established model for inducing inflammation and studying the effects of anti-inflammatory agents. nih.gov Immunohistochemical studies have demonstrated that the TPA-induced expression of COX-2 in mouse skin was significantly inhibited by the topical application of this compound. nih.govnih.gov This in vivo finding corroborates the in vitro results observed in macrophage and cancer cell lines, highlighting the potent anti-inflammatory properties of this compound.

Rat Models (e.g., for Liver Injury, Pharmacokinetics)

Rat models are frequently employed in the study of drug-induced liver injury (DILI) to assess the hepatotoxicity of various compounds. frontiersin.org These models are considered suitable for investigating conditions like liver steatosis. frontiersin.org For instance, liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix components, can be experimentally induced in rats. nih.govbiomedpharmajournal.org A common method involves subcutaneous injections of carbon tetrachloride (CCl4), a high-fat diet, and oral administration of alcohol over several weeks to induce liver damage. nih.gov

In such models of liver fibrosis, researchers assess hepatotoxicity by measuring serum levels of total bilirubin (TBil), alanine aminotransferase (ALT), and aspartate aminotransferase (AST). nih.gov Additionally, markers of oxidative stress within the liver tissue are analyzed, including malondialdehyde (MDA), glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) activities. nih.govnih.gov Histopathological studies are also conducted to observe physical changes in the liver tissue. biomedpharmajournal.org While studies have investigated the protective effects of related compounds like caffeic acid phenethyl ester (CAPE) in these rat models, demonstrating its ability to reduce liver enzyme levels and oxidative stress, specific research focusing solely on this compound in these exact liver injury models is an area for further exploration. nih.govnih.gov

Table 1: Key Biochemical Markers Assessed in Rat Models of Liver Injury

| Marker Category | Specific Marker | Biological Relevance |

|---|---|---|

| Hepatotoxicity | Alanine Aminotransferase (ALT) | Enzyme released into the blood upon liver cell damage. |

| Aspartate Aminotransferase (AST) | Enzyme found in the liver; elevated levels indicate damage. | |

| Total Bilirubin (TBil) | A waste product from the breakdown of red blood cells; high levels can indicate liver dysfunction. | |

| Oxidative Stress | Malondialdehyde (MDA) | A marker for lipid peroxidation and oxidative stress. |

| Glutathione (GSH) | An important antioxidant that helps protect cells from damage. | |

| Superoxide Dismutase (SOD) | An antioxidant enzyme that neutralizes harmful superoxide radicals. | |

| Catalase (CAT) | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. | |

| Fibrosis | Hydroxyproline | A major component of the protein collagen, used as an indicator of fibrosis. |

| α-smooth muscle actin (α-SMA) | A marker for the activation of hepatic stellate cells, a key event in liver fibrosis. |

Caenorhabditis elegans Models for Neurodegenerative Diseases

The nematode Caenorhabditis elegans serves as a powerful model organism for studying neurodegenerative diseases like Alzheimer's disease (AD) due to its simple, well-mapped nervous system and genetic tractability. springernature.comnih.govmdpi.com Researchers use transgenic C. elegans strains that express human disease-associated proteins, such as amyloid-beta (Aβ), to mimic aspects of human pathology. nih.gov The organism's transparency allows for in vivo tracking of protein aggregation and neuronal degeneration using fluorescent proteins. nih.govmdpi.com

In C. elegans models of AD, this compound has been shown to attenuate Aβ-induced toxicity. nih.gov Studies revealed that this compound delayed paralysis symptoms in a transgenic strain (CL4176) that expresses Aβ. nih.gov It was observed to lower Aβ plaques and reduce the expression of Aβ monomers and oligomers without affecting the mRNA levels of Aβ. nih.gov The protective mechanism of this compound appears to be linked to the insulin/insulin-like growth factor 1 (IGF-1) signaling (IIS) pathway. nih.gov It was found to upregulate the transcript abundance of key factors in this pathway, including daf-16, skn-1, and hsf-1, and their downstream targets sod-3, gst-4, and hsp-16.2. nih.gov Furthermore, this compound promoted the translocation of DAF-16 and SKN-1 from the cytoplasm to the nucleus, indicating their activation. nih.gov This suggests that this compound's neuroprotective effects are mediated, at least in part, through the activation of key stress resistance and longevity-associated transcription factors. nih.gov

Malaria Models (e.g., P. berghei in mice)

The rodent malaria parasite, Plasmodium berghei, is extensively used in research as a model for human malaria. wikipedia.org Infection of laboratory mice, such as ICR, C57BL/6, or CBA strains, with P. berghei ANKA strain can produce a range of symptoms, including cerebral malaria, making it a valuable tool for studying the disease's pathology and testing potential therapeutics. wikipedia.orgnih.gov The parasite is transmitted by Anopheles mosquitoes, and laboratory infections are typically initiated by injecting parasitized red blood cells into naive mice. nih.govpberghei.nl Researchers then monitor parameters like parasitemia levels, packed cell volume (PCV), body weight, and mean survival time to evaluate the efficacy of antimalarial compounds. malariaworld.org

In a standard 4-day suppressive test, compounds are administered to infected mice to assess their ability to inhibit the growth of the parasite. malariaworld.org While this compound itself has been noted for its various biological activities, studies specifically evaluating its direct antimalarial efficacy in P. berghei-infected mice are a subject for detailed investigation. Research has been conducted on ethyl acetate (B1210297) fractions of plants like Spilanthes filicaulis, which contain a variety of bioactive compounds, showing significant chemosuppression against P. berghei. malariaworld.org However, the specific contribution of this compound in such extracts to the observed antimalarial activity requires further elucidation.

Collagen-Induced Arthritis Models in Mice

Collagen-induced arthritis (CIA) in mice, particularly in strains like DBA/1, is a widely used and well-established experimental model for human rheumatoid arthritis (RA). nih.govmdbioproducts.com The model shares pathological and immunological features with the human disease, including synovial hyperplasia, cartilage destruction, and bone resorption. mdbioproducts.com Arthritis is induced by immunizing mice with type II collagen, which triggers a T-cell and B-cell mediated autoimmune response. nih.govmdbioproducts.com The severity of arthritis is typically evaluated using a clinical scoring system based on paw swelling and inflammation. nih.gov

This compound has demonstrated therapeutic potential in the CIA mouse model. nih.govnih.gov In vivo studies have shown that treatment with this compound reduced the severity of arthritis in DBA/1 mice. nih.gov The mechanism behind this effect involves the suppression of the Th1 immune response. nih.gov Specifically, this compound treatment was found to inhibit the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-6 (IL-6). nih.gov It also suppressed the differentiation of naive CD4+ T cells into Th1 cells and blocked the transcriptional expression of key signaling molecules in the IFN-γ pathway, including T-bet, STAT1, and STAT4. nih.gov

Hybrid Grouper Models (Epinephelus fuscoguttatus × E. lanceolatus)

The hybrid grouper, a cross between the tiger grouper (Epinephelus fuscoguttatus) and the giant grouper (E. lanceolatus), is an important species in aquaculture. nih.govmdpi.commabjournal.com Research models using this hybrid fish investigate factors that can improve growth performance, immune response, and resistance to common pathogens like Vibrio parahaemolyticus. nih.govresearchgate.net Studies often involve dietary supplementation with specific compounds to assess their effects on various physiological and immunological parameters. nih.govresearchgate.net

Dietary supplementation with this compound has been shown to modulate systemic and mucosal immune responses in hybrid groupers. nih.gov Research indicates that this compound can enhance growth performance and disease resistance. nih.govresearchgate.net In challenge studies with V. parahaemolyticus, groupers fed diets containing this compound showed improved health status. nih.gov The compound was found to activate multiple signaling pathways, leading to an upregulation of immune-related genes in both systemic and mucosal organs. nih.gov Furthermore, this compound has been observed to modulate the gut microbiota composition and associated metabolic pathways, which may contribute to its growth-enhancing effects. researchgate.net

Molecular and Cellular Assays

Quantitative reverse transcription PCR (RT-qPCR) is a standard and widely used technique for quantifying mRNA levels, providing insights into gene expression patterns under various conditions. nih.govnih.gov This method allows for the sensitive and specific measurement of transcript abundance, making it an essential tool in molecular biology research. nih.gov

In studies involving this compound, RT-qPCR has been instrumental in elucidating its mechanisms of action across different biological models.

C. elegans Neurodegeneration Models: In the context of Alzheimer's disease models in C. elegans, RT-qPCR analysis showed that this compound significantly upregulated the mRNA levels of key transcription factors associated with the insulin/IGF-1 signaling pathway, namely daf-16, skn-1, and hsf-1. nih.gov It also increased the expression of their downstream target genes, including sod-3 (superoxide dismutase), gst-4 (glutathione S-transferase), and hsp-16.2 (heat shock protein), which are involved in stress resistance and protein homeostasis. nih.gov

Mouse Arthritis Models: In research on collagen-induced arthritis in mice, RT-qPCR was used to examine the effect of this compound on the expression of genes related to the Th1 immune response. nih.gov The results demonstrated that this compound intensely blocked the transcriptional expression of IFN-γ and its related signaling molecules, including T-bet, STAT1, and STAT4, in T cells. nih.gov

Hybrid Grouper Immunity: In studies with hybrid groupers, RT-qPCR analysis revealed that dietary this compound upregulated the expression of several immune-related genes in both systemic and mucosal organs. nih.gov These included genes for Toll-like receptors (Toll-like receptor 4, Toll-like receptor 21), adaptor proteins (MyD88), antigen presentation (major histocompatibility complex II), antibodies (immunoglobulin M), and pro-inflammatory cytokines (interleukin-1β, tumor necrosis factor-α). nih.gov

Table 2: Summary of this compound's Effect on Gene Expression in Various Models

| Model Organism/System | Target Pathway/Process | Genes with Altered mRNA Expression | Direction of Change |

|---|---|---|---|

| Caenorhabditis elegans | Insulin/IGF-1 Signaling | daf-16, skn-1, hsf-1 | Upregulation |

| Stress Response | sod-3, gst-4, hsp-16.2 | Upregulation | |

| Mouse (Collagen-Induced Arthritis) | Th1 Immune Response | IFN-γ, T-bet, STAT1, STAT4 | Downregulation |

| Hybrid Grouper | Innate/Adaptive Immunity | Toll-like receptor 4, Toll-like receptor 21, MyD88, major histocompatibility complex II, immunoglobulin M, interleukin-1β, tumor necrosis factor-α | Upregulation |

Protein Expression Analysis (Western Blot, Immunohistochemistry)

Protein expression analysis has been instrumental in elucidating the molecular mechanisms of this compound. Western Blot and Immunohistochemistry are key techniques used to detect and quantify specific proteins in cell lysates and tissue samples, respectively.

Western Blot Analysis: Western blot analyses have demonstrated that this compound can modulate the expression of key inflammatory and cancer-related proteins. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound treatment led to a significant, dose-dependent inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. researchgate.netnih.gov For instance, at a concentration of 0.5 µg/ml, this compound reduced iNOS protein levels to approximately 30% of that in cells treated with LPS alone. nih.gov Similarly, at 5 µg/ml, it inhibited LPS-mediated COX-2 expression by 55%. nih.gov

In the context of cancer, studies on osimertinib-resistant non-small cell lung cancer (NSCLC) cells (PC9OR and HCC827OR) revealed that this compound could decrease the protein expression of MET, a receptor tyrosine kinase. researchgate.netnih.gov This was accompanied by a reduction in the phosphorylation of downstream signaling proteins, including PI3K and AKT, suggesting that this compound may regulate the PI3K/AKT pathway. nih.gov

| Protein | Cell Line | Condition | Effect of this compound | Reference |

|---|---|---|---|---|

| iNOS | RAW 264.7 macrophages | LPS-stimulated | Decreased expression | researchgate.netnih.gov |

| COX-2 | RAW 264.7 macrophages | LPS-stimulated | Decreased expression | researchgate.netnih.gov |

| MET | PC9OR, HCC827OR (NSCLC cells) | Osimertinib-resistant | Decreased expression | researchgate.netnih.gov |

| p-PI3K/PI3K | PC9OR, HCC827OR (NSCLC cells) | Osimertinib-resistant | Decreased ratio | nih.gov |

| p-AKT/AKT | PC9OR, HCC827OR (NSCLC cells) | Osimertinib-resistant | Decreased ratio | nih.gov |

Immunohistochemistry: Immunohistochemical studies have corroborated the findings from Western blots in tissue models. In a study on 12-O-tetradecanoylphorbol-13-acetate (TPA)-treated mouse skin, topical application of this compound significantly inhibited the expression of COX-2 protein. nih.gov The inhibitory effect of this compound was found to be more potent than that of the nonsteroidal anti-inflammatory drug celecoxib at comparable concentrations. nih.gov In tumor specimens from NSCLC models, immunohistochemical analysis also showed that treatment could down-regulate the expression of MET. nih.gov

Electrophoretic Mobility Shift Assays (EMSA) for DNA Binding

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a technique used to study protein-DNA interactions. nih.govwikipedia.orgresearchgate.netopenresearchlibrary.orgnih.gov This method can determine if a protein is capable of binding to a specific DNA sequence.

In research on this compound, EMSA was employed to investigate its effect on the activation of the nuclear transcription factor-κB (NF-κB), a key regulator of inflammation. In nuclear extracts from LPS-stimulated RAW 264.7 macrophages, this compound was shown to directly impair the binding of active NF-κB to its specific DNA consensus sequence. nih.gov This inhibition of NF-κB-DNA complex formation was observed in a dose-dependent manner, suggesting a direct interference with the transcription factor's ability to bind to the promoter regions of its target genes, such as iNOS and COX-2. nih.gov This provides a mechanism for the observed down-regulation of these inflammatory proteins.

Luciferase Reporter Assays

Luciferase reporter assays are a common tool for studying gene expression and promoter activity. promega.comthermofisher.comyoutube.com A promoter sequence of interest is linked to a luciferase reporter gene, and the resulting light output upon addition of a substrate is proportional to the promoter's activity.

The anti-inflammatory mechanism of this compound was further explored using this assay. To determine if this compound's inhibition of COX-2 expression occurred at the transcriptional level, a human cox-2 promoter-luciferase reporter construct was used in TPA-treated MCF-7 human breast adenocarcinoma cells. nih.gov The results demonstrated that this compound significantly inhibited the TPA-induced transcriptional activity of the cox-2 promoter. nih.gov This finding indicates that this compound's suppressive effect on COX-2 is, at least in part, due to the inhibition of its gene transcription. nih.gov

Cell Viability Assays (e.g., MTT, CCK-8)

Cell viability assays are crucial for assessing the cytotoxic or anti-proliferative effects of compounds on cells. The MTT and CCK-8 assays are two widely used colorimetric methods that measure the metabolic activity of living cells. researchgate.netnih.govresearchgate.netbosterbio.comcreative-biogene.com

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay has been used to evaluate the effect of this compound on various cell lines. researchgate.netnih.govacgpubs.org In studies with RAW 264.7 macrophages, this compound showed little to no cytotoxicity at concentrations up to 10 µg/ml, indicating that its anti-inflammatory effects at these concentrations were not due to cell death. nih.gov

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay has been employed to investigate the anti-proliferative effects of this compound on cancer cells. researchgate.netbosterbio.comcreative-biogene.com In osimertinib-resistant NSCLC cells (PC9OR and HCC827OR), the CCK-8 assay showed that this compound significantly suppressed cell proliferation in a dose- and time-dependent manner. nih.gov

| Assay | Cell Line | Observed Effect of this compound | Reference |

|---|---|---|---|

| MTT | RAW 264.7 macrophages | Low cytotoxicity at effective anti-inflammatory concentrations | nih.gov |

| CCK-8 | PC9OR, HCC827OR (NSCLC cells) | Dose- and time-dependent inhibition of proliferation | nih.gov |

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. researchgate.netbio-rad-antibodies.com It is commonly used to assess apoptosis (programmed cell death) and analyze cell cycle distribution.

The effects of this compound on osimertinib-resistant NSCLC cells were investigated using flow cytometry. researchgate.netnih.gov Annexin V-FITC/PI staining revealed that this compound treatment increased the rate of apoptosis in both PC9OR and HCC827OR cells. nih.gov Furthermore, cell cycle analysis demonstrated that this compound treatment led to an observable increase in the number of cells in the S phase, indicating an arrest at this stage of the cell cycle. nih.gov

Measurement of Nitric Oxide (NO) Production

Nitric oxide (NO) is a critical signaling molecule involved in inflammatory processes. jksus.orgresearchgate.net Its production is often measured by quantifying the accumulation of its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.

Multiple studies have consistently shown that this compound is a potent inhibitor of NO production in inflammatory models. In LPS-stimulated RAW 264.7 and BV-2 microglial cells, this compound significantly suppressed NO production in a dose-dependent manner. researchgate.netnih.gov The IC₅₀ value (the concentration required to inhibit NO production by 50%) for this compound in RAW 264.7 cells was reported to be 5.5 µg/ml. nih.gov This inhibition of NO production is directly linked to the observed down-regulation of iNOS protein and gene expression. nih.gov

Measurement of Prostaglandin E2 (PGE2) Production

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its production is catalyzed by COX enzymes. PGE2 levels are typically quantified using enzyme immunoassay (EIA) kits.

Research on the effect of this compound on PGE2 production has yielded seemingly contradictory results. One study found that this compound markedly suppressed PGE2 production in LPS-stimulated RAW 264.7 macrophages, which aligns with its observed inhibitory effect on COX-2 expression. nih.gov Conversely, a more recent study reported that this compound can stimulate the production of PGE2 in LPS-pretreated RAW264.7 cells. mdpi.comnih.gov This study proposed that this compound may act as a reducing cosubstrate for both COX-1 and COX-2, thereby activating their catalytic activity. mdpi.comnih.gov These differing findings suggest that the effect of this compound on PGE2 production may be complex and dependent on the specific experimental conditions and cellular context.

Reactive Oxygen Species (ROS) Measurement

The evaluation of a compound's effect on Reactive Oxygen Species (ROS) is fundamental to understanding its antioxidant or pro-oxidant potential. ROS are highly reactive molecules and free radicals derived from molecular oxygen. nih.govnih.gov In laboratory settings, various methods are employed to measure ROS and the antioxidant capacity of substances like this compound.

Commonly used in vitro antioxidant assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, β-carotene bleaching (BCB) test, and the ferrous ion chelating (FIC) assay. nih.gov The DPPH assay, for instance, relies on the ability of an antioxidant to decolorize the stable DPPH free radical. scielo.org.mx Total phenolic content (TPC) is also frequently measured using the Folin-Ciocalteu method, as a high phenolic content often correlates with significant antioxidant activity. nih.gov

In cellular models, fluorescent probes are widely used to detect the intracellular generation of ROS. nih.govresearchgate.net Probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) are cell-permeable and become fluorescent upon oxidation by ROS, allowing for the quantification of oxidative stress. researchgate.net Another specific probe is Dihydroethidium (DHE), which is utilized for detecting superoxide radicals. nih.govnih.gov

In a study investigating the phytochemicals of Artemisia aucheri, bioactivity-guided fractionation identified a fraction (Fraction C) with the highest TPC and DPPH radical scavenging activity, from which this compound was isolated. nih.gov The potent scavenging activity of this fraction highlights the antioxidant potential associated with its components. nih.gov Another study focused on the inhibitory effects of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, a process linked to reactive nitrogen species (RNS), which are related to ROS. nih.gov

Table 1: Antioxidant Activity of an Artemisia aucheri Fraction Containing this compound

| Sample | Total Phenolic Content (mg GAE/g) | DPPH Radical Scavenging EC₅₀ (µg/mL) |

|---|---|---|

| Fraction C (containing this compound) | 338.23 ± 4.22 | 18.75 ± 0.07 |

Plasmodial Lactate Dehydrogenase Activity Assay

The plasmodial lactate dehydrogenase (pLDH) activity assay is a widely used in vitro method to determine the antiplasmodial efficacy of chemical compounds. nih.govresearchgate.net This colorimetric assay is based on the principle that the LDH enzyme of Plasmodium species, such as Plasmodium falciparum, is biochemically distinct from the LDH found in host red blood cells. nih.gov The parasite's LDH can utilize the coenzyme 3-acetyl pyridine adenine dinucleotide (APAD), a reaction that occurs at a much slower rate with human LDH. nih.gov The rate of APAD reduction, measured spectrophotometrically, correlates with the parasite's viability and metabolic activity. nih.govnih.gov A decrease in pLDH activity in the presence of a test compound indicates inhibition of parasite growth. researchgate.net

This assay is a crucial tool in screening for new antimalarial drugs. nih.gov The enzyme is expressed during the intra-erythrocytic stages of the parasite's life cycle and is essential for its glycolysis pathway. researchgate.netctkbiotech.com

Research into the antimalarial potential of caffeic acid derivatives has utilized the pLDH assay to screen for activity against P. falciparum. nih.govresearchgate.net In these studies, this compound was identified as having significant in vitro antiplasmodial activity. nih.govresearchgate.net The results showed that phenolic acid esters demonstrated better activity than the corresponding phenolic acids. nih.govresearchgate.net

Table 2: In Vitro Antiplasmodial Activity of this compound against Plasmodium falciparum

| Compound | Assay Method | IC₅₀ (µM) |

|---|---|---|

| This compound | Plasmodial Lactate Dehydrogenase (pLDH) Activity | 21.9 ± 9.4 |

V. Isolation, Synthesis, and Characterization in Research Contexts

Natural Sources and Isolation of Ethyl Caffeate

This compound is distributed across a variety of plant species and is also found in certain food products. Its isolation involves extraction from the source material followed by purification, typically employing chromatographic techniques.

The isolation of this compound has been documented from a diverse range of medicinal plants, where it often contributes to their traditional therapeutic uses. The general procedure involves extracting the dried and powdered plant material with a solvent, followed by fractionation and purification.

Bidens pilosa : this compound has been identified as a key anti-inflammatory component isolated from Bidens pilosa. biocrick.comnih.gov The isolation process begins with extracting the fresh whole plant with 70% ethanol (B145695). nih.gov

Ligularia fischeri : This plant is another source from which this compound has been isolated, often from an ethanolic extract. biocrick.comspandidos-publications.comspandidos-publications.com

Pandanus tectorius : The fruits of Pandanus tectorius are a notable source of this compound, where it is reported to be the most abundant compound, constituting approximately 0.1% of the dry material. researchgate.netchula.ac.th The isolation procedure involves macerating the dried fruits in 95% ethanol, followed by concentration and chromatographic separation. chula.ac.thacgpubs.org

Machilus zuihoensis : this compound is one of several caffeoyl derivatives isolated from the leaves of Machilus zuihoensis. thegoodscentscompany.comncl.edu.twresearchgate.netnih.gov The process typically involves an initial extraction with 95% ethanol from the leaves. ncl.edu.tw

Artemisia aucheri : From the aerial parts of Artemisia aucheri, this compound has been isolated through a process of sequential maceration using various solvents, including ethanol. researchgate.netnih.govrjpharmacognosy.irnih.gov The ethanolic extract, showing a high extraction yield, is then subjected to reversed-phase vacuum liquid chromatography for fractionation. nih.govnih.gov

Polygonum amplexicaule : this compound is a marker compound for the quality assessment of this medicinal plant, also known as Xuesanqi. wikipedia.orgindexcopernicus.comacgpubs.orgacademicjournals.org It is isolated from the ethyl acetate (B1210297) fraction of an ethanol extract through repeated column chromatography. academicjournals.org

Vernonanthura tweedieana : Phytochemical analysis of the ethanol extracts from the leaves of this plant has led to the identification of this compound. researchgate.netresearchgate.netscielo.brcore.ac.uk

The following table summarizes the isolation of this compound from these medicinal plants.

| Medicinal Plant | Plant Part Used | Initial Extraction Solvent | Key Isolation Finding | Citations |

| Bidens pilosa | Whole plant | 70% Ethanol | Identified as a major anti-inflammatory component. | biocrick.comnih.gov |

| Ligularia fischeri | Not specified | Ethanol | Isolated as a natural phenolic compound. | biocrick.comspandidos-publications.comspandidos-publications.com |

| Pandanus tectorius | Fruits | 95% Ethanol | Most abundant compound, ~0.1% of dry material. | researchgate.netchula.ac.thacgpubs.org |

| Machilus zuihoensis | Leaves | 95% Ethanol | Isolated alongside other caffeoyl derivatives. | thegoodscentscompany.comncl.edu.twresearchgate.netnih.gov |

| Artemisia aucheri | Aerial parts | Ethanol | Isolated from the most active antioxidant fraction. | researchgate.netnih.govrjpharmacognosy.irnih.gov |

| Polygonum amplexicaule | Rhizome | Ethanol | Used as a chemical marker for quality control. | wikipedia.orgindexcopernicus.comacgpubs.orgacademicjournals.org |

| Vernonanthura tweedieana | Leaves | Ethanol | Identified via phytochemical investigation of the extract. | researchgate.netresearchgate.netscielo.br |

This compound is also naturally present in some foods and beverages, contributing to their chemical profile and potential bioactivities.

Purple Sweet Potato (Ipomoea batatas) : this compound has been successfully isolated and identified from purple sweet potato. pensoft.netfugus-ijsgs.com.ngresearchgate.netnih.gov The isolation process involves extraction with hot ethanol, followed by re-extraction with ethyl acetate and purification using high-speed countercurrent chromatography (HSCCC). spkx.net.cn Its presence in the leaves has also been noted. researchgate.netnih.gov

Verdicchio wine : This Italian white wine is a well-documented source of this compound. wikipedia.org For research purposes, it is extracted from dealcoholized wine using ethyl acetate. biocrick.comchemfaces.com Subsequent purification is achieved through semipreparative reversed-phase high-performance liquid chromatography (RP-HPLC). biocrick.comchemfaces.com Studies suggest that this compound increases during fermentation and aging, confirming its origin from the condensation of caffeic acid and ethanol. unibz.it

The table below outlines the food sources and methods for this compound isolation.

| Food Source | Extraction Method | Purification Technique | Key Finding | Citations |

| Purple Sweet Potato | Hot ethanol extraction, then ethyl acetate re-extraction | High-Speed Countercurrent Chromatography (HSCCC) | Successfully isolated and identified as a functional component. | pensoft.netfugus-ijsgs.com.ngresearchgate.netnih.govspkx.net.cn |

| Verdicchio wine | Ethyl acetate extraction from dealcoholized wine | Semipreparative RP-HPLC | Levels increase during fermentation and aging. | biocrick.comwikipedia.orgchemfaces.comunibz.it |

Chemical Synthesis Methodologies for this compound and Derivatives

To obtain larger quantities of this compound for research or to create novel derivatives, chemical synthesis is employed. Several methods have been developed, ranging from classical acid-catalyzed reactions to milder, more modern techniques.

The Fischer-Speier esterification is a classic and direct method for synthesizing this compound. asianpubs.org This reaction involves heating caffeic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). asianpubs.org While straightforward, this method can suffer from disadvantages such as long reaction times and relatively low yields; for instance, one classical approach reported a yield of only 17%. asianpubs.org

Enzymatic methods offer a greener and milder alternative to traditional chemical synthesis. asianpubs.orgusm.my The synthesis of this compound derivatives can be achieved via transesterification catalyzed by enzymes, most commonly lipases like Novozym 435. nih.govrsc.org In this process, an ester of caffeic acid (e.g., mthis compound) or caffeic acid itself is reacted with ethanol in the presence of the enzyme. spkx.net.cnresearchgate.net This method can also be used to synthesize more complex derivatives by reacting this compound with other molecules, such as glycerol, to produce glyceryl monocaffeate. usm.mynih.gov Research has shown that ultrasound promotion can significantly increase the efficiency of enzymatic transesterification, achieving high conversion rates (88-98%) in much shorter times compared to conventional stirring methods. rsc.org

Modern organic synthesis often employs coupling reagents to facilitate the formation of ester bonds under mild conditions, which is particularly useful for sensitive substrates. asianpubs.org These reagents activate the carboxylic acid group of caffeic acid, making it more susceptible to nucleophilic attack by ethanol.

DCC (N,N'-Dicyclohexylcarbodiimide) : DCC is a widely used coupling reagent for synthesizing caffeic acid esters. asianpubs.orgmdpi.comnih.govscispace.com The reaction is typically performed at room temperature by stirring caffeic acid, ethanol, DCC, and often a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) in a dry solvent such as dichloromethane (B109758) (CH₂Cl₂). asianpubs.org

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : EDC is another common water-soluble carbodiimide (B86325) used for similar coupling reactions, often favored for its easier workup as the urea (B33335) byproduct is water-soluble. academie-sciences.fr

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : HATU is a highly efficient, modern coupling reagent used in peptide and ester synthesis, known for its rapid reaction times and high yields, though it is more expensive than carbodiimides.

The following table provides a comparative overview of the synthesis methodologies.

| Synthesis Method | Key Reagents | Conditions | Advantages/Disadvantages | Citations |

| Direct Esterification (Fischer) | Caffeic acid, Ethanol, H₂SO₄ (catalyst) | Reflux/Heat | Simple, direct method. Can have low yields and long reaction times. | nih.govasianpubs.org |

| Enzymatic Transesterification | Caffeic acid/ester, Ethanol, Lipase | Mild temperatures, often in solvent-free or green solvents | High selectivity, mild conditions, environmentally friendly. Can be slower. | spkx.net.cnasianpubs.orgusm.my |

| Coupling Reagents (DCC, EDC, etc.) | Caffeic acid, Ethanol, DCC/EDC, DMAP (catalyst) | Room temperature, inert solvent | High yields, mild conditions, suitable for sensitive molecules. Byproducts can complicate purification. | academicjournals.orgasianpubs.orgbrieflands.com |

Nucleophilic Displacement of Halogen Atoms

The synthesis of alkyl caffeates, including this compound, can be achieved through the nucleophilic displacement of a halogen atom from an alkyl halide. nih.govresearchgate.net This method typically involves reacting caffeic acid with an alkyl halide in a basic medium. nih.govresearchgate.net The base deprotonates the carboxylic acid of the caffeic acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (e.g., ethyl iodide or ethyl bromide) and displacing the halide to form the ethyl ester. Protecting the phenolic hydroxyl groups of caffeic acid, for instance through acetylation, is a common strategy to prevent side reactions and improve the yield of the desired ester. nih.gov

Synthesis via Acid Chloride

Another prevalent method for synthesizing this compound involves the conversion of caffeic acid into its more reactive acid chloride derivative, caffeoyl chloride. nih.gov This transformation is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov To prevent unwanted reactions with the phenolic hydroxyl groups, they are typically protected beforehand, often by acetylation using acetic anhydride. nih.gov The resulting acetylated caffeoyl chloride is then reacted with ethanol. The ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and leading to the formation of the ester. A final deprotection step is then required to remove the acetyl groups and yield this compound. nih.gov

"One Pot" Synthesis Approaches

"One pot" synthesis methods are increasingly favored for their efficiency, reduced waste, and simplified procedures. These approaches combine multiple reaction steps into a single reaction vessel without isolating intermediate products. For the synthesis of caffeic acid derivatives, "one pot" methods can be particularly advantageous. nih.govresearchgate.net

One such approach is the Wittig reaction, which can be performed in water to avoid the use of toxic organic solvents. researchgate.net This method can be used to synthesize various caffeic acid derivatives in a single step, aligning with the principles of "green chemistry" by minimizing hazardous materials and improving atom economy. researchgate.net Another example involves using deep eutectic solvents (DES) composed of choline (B1196258) chloride and caffeic acid itself to act as the caffeoyl donor for esterification with fatty alcohols, catalyzed by cation-exchange resins. acs.org This innovative method has been shown to significantly enhance the yield of long-chain caffeoyl alkyl esters compared to using solid caffeic acid. acs.org These "one pot" strategies offer a more rapid and efficient route to obtaining caffeate esters. nih.govresearchgate.net

Spectroscopic and Analytical Techniques for Identification and Quantification

The accurate identification and quantification of this compound in various matrices, from synthetic reaction mixtures to complex natural extracts, rely on a suite of powerful spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound.

¹H NMR (Proton NMR) provides detailed information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum typically shows signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the vinylic protons of the propenoate chain (two doublets with a large coupling constant indicative of a trans configuration), and the aromatic protons on the catechol ring. academicjournals.orgnih.gov

¹³C NMR (Carbon-13 NMR) reveals the chemical environment of each carbon atom. The spectrum of this compound will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the vinylic carbons, and the six carbons of the dihydroxyphenyl ring. academicjournals.orgnih.gov

2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, confirming the connectivity of the atoms within the molecule and finalizing the structural assignment. nih.gov

Table 1: Representative NMR Data for this compound

| Atom | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |

| 2 | 7.05 (s) | 115.2 |

| 5 | 6.76 (d, J=7.70) | 116.1 |

| 6 | 6.98 (d, J=7.70) | 121.8 |

| 7 | 7.47 (d, J=16.00) | 145.7 |

| 8 | 6.24 (d, J=16.00) | 114.5 |

| 9 (C=O) | - | 168.0 |

| 10 (-OCH₂) | 4.16 (q, J=7.05) | 60.2 |

| 11 (-CH₃) | 1.25 (t, J=7.05) | 15.2 |

| 1 | - | 126.0 |

| 3 | - | 146.2 |

| 4 | - | 149.2 |

| Data sourced from studies conducted in DMSO-d₆. nih.gov |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing polar molecules like this compound. In ESI-MS, this compound is typically detected as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. nih.govscielo.br High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₁₁H₁₂O₄). nih.gov Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic fragmentation pattern that can be used for structural confirmation. For this compound, a common fragment observed is the loss of the ethanol group. scielo.br

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary analytical method for the separation, identification, and quantification of this compound in various samples, including wine and plant extracts. jst.go.jpnih.govselleckchem.com The technique typically employs a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous solvent (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, as the conjugated system of this compound results in strong UV absorbance. nih.govwikipedia.org By comparing the retention time and UV spectrum of a peak in a sample to that of a pure this compound standard, the compound can be identified and quantified. researchgate.net HPLC methods are essential for quality control and for determining the concentration of this compound in research studies. nih.govselleckchem.com

Ultra-Performance Liquid Chromatography-Photodiode Array (UPLC-PDA)

Ultra-Performance Liquid Chromatography coupled with a Photodiode Array (UPLC-PDA) detector is a powerful analytical technique used for the separation, identification, and quantification of this compound in various complex mixtures. This method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, improved resolution with narrower peaks, and higher sensitivity. researchgate.net The PDA detector provides spectral information across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. waters.comwaters.com

In the analysis of plant extracts, UPLC-PDA has been effectively employed to characterize and quantify this compound. For instance, in a study on Vernonanthura tweedieana, a Waters® Acquity UPLC system with a PDA detector was used. scielo.brepa.gov The separation was achieved on a C18 column maintained at 40 °C. scielo.br The mobile phase consisted of a gradient of 0.1% aqueous formic acid (pH 3.0) and acetonitrile, allowing for the successful separation of this compound from other phytochemicals like eriodictyol, apigenin, and luteolin. scielo.brresearchgate.net The identification of this compound was confirmed by comparing its retention time and UV spectrum with that of a reference standard. scielo.br

Similarly, UPLC-PDA has been utilized to analyze phenolic compounds in vinegars and brandies. In these studies, an Acquity UPLC system equipped with a PDA detector and a C18 column was also used. mdpi.comresearchgate.net this compound, along with other phenolic compounds, was quantified at a specific wavelength, typically around 320 nm, which corresponds to a significant absorption maximum for this class of compounds. mdpi.com The method's robustness allows for the reliable quantification of this compound even when its concentration is low. jst.go.jp

The selection of the mobile phase is critical for achieving good separation. A common approach involves a gradient elution using an acidified aqueous solvent and an organic solvent like acetonitrile. researchgate.netscielo.br This gradient allows for the efficient elution of compounds with varying polarities. The use of a modifier like formic acid helps to improve peak shape and ionization efficiency, which is particularly useful when the UPLC system is coupled to a mass spectrometer. waters.com

Table 1: Exemplary UPLC-PDA Method Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| System | Waters® Acquity UPLC | scielo.brepa.gov |

| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | scielo.br |

| Column Temperature | 40 °C | scielo.br |

| Mobile Phase | A: 0.1% aqueous formic acid (pH 3.0) B: Acetonitrile | scielo.br | | Gradient Elution | 7-minute gradient from 90-80% A to 35-90% A | scielo.br | | Flow Rate | 0.4 mL/min | scielo.br | | Detection | Photodiode Array (PDA) | scielo.brepa.gov | | Detection Wavelength | 287 nm for chromatogram, UV spectra 200-400 nm | scielo.br | | Injection Volume | 2 µL | scielo.br |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the characterization of this compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is distinguished by specific absorption maxima (λmax) that are characteristic of its molecular structure, particularly the presence of the caffeoyl moiety.

In various solvents, this compound typically exhibits two main absorption bands. When dissolved in methanol, the UV spectrum shows a primary absorption maximum at approximately 322-326 nm and a shoulder or a secondary peak around 298 nm. wikipedia.orgchemwhat.com Another study reports λmax at 324 nm with a shoulder at approximately 295 nm in acidified methanol. wikipedia.orgwikiwand.com In ethanol, the absorption maxima are observed at similar wavelengths, around 218, 245, and 330 nm. chemwhat.com The absorption at around 320-330 nm is attributed to the π → π* transition of the conjugated system of the cinnamic acid derivative structure. rsc.org

The UV-Vis spectrum is not only used for identification but also to monitor reactions involving this compound. For example, in studies of photodimerization, the decrease in absorbance at around 320 nm is used to follow the crosslinking reaction of this compound moieties upon irradiation with UV light. rsc.org Conversely, the recovery of this absorbance band upon exposure to a different wavelength of light can indicate the reversal of the reaction. rsc.org

The specific absorption maxima can be influenced by the solvent used and the pH of the solution. For instance, in acetonitrile, the λmax values are 241, 297, and 323 nm. chemwhat.com The consistency of these spectral features across different studies and solvents makes UV-Vis spectroscopy a reliable and accessible tool for the preliminary identification and quantification of this compound in research settings. science-softcon.deturkjps.org

Table 2: UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents

| Solvent | λmax (nm) | Source |

|---|---|---|

| Acidified Methanol | 324, ~295 (shoulder) | wikipedia.orgwikiwand.com |

| Methanol | 322, 298 | chemwhat.com |

| Methanol | 221, 241, 326 | chemwhat.com |

| Ethanol | 218, 245, 330 | chemwhat.com |

| Acetonitrile | 241, 297, 323 | chemwhat.com |

Vi. Pharmacokinetics, Metabolism, and Bioavailability Studies

Absorption Characteristics

The absorption of ethyl caffeate, like other polyphenols, can be influenced by several factors, including its physicochemical properties and interactions within the biological environment. While specific in-vivo absorption studies on this compound are not extensively detailed in the provided results, its structural characteristics offer insights. The addition of an alkyl chain, such as the ethyl group in this compound, to the caffeic acid molecule can alter its lipophilicity. plos.org This change is thought to increase its permeability through cell membranes, a property that could positively influence its bioavailability. plos.org

In silico models provide further predictions on its absorption. One study predicted high gastrointestinal (GI) absorption for this compound. nih.gov Another computational analysis also suggested good absorption potential. oaji.net These predictions are often based on physicochemical properties like molecular weight, polarity, and the number of hydrogen bond donors and acceptors, which influence a molecule's ability to cross biological membranes. nanobioletters.com

Distribution in Tissues

Once absorbed, a compound's distribution to various tissues determines its sites of action. For this compound, while detailed quantitative tissue distribution data in various organs is not extensively available, some studies provide valuable insights.

A study on hybrid grouper (Epinephelus fuscoguttatus × E. lanceolatus) indicated that following administration, the related compound MS-222 (a benzocaine (B179285) derivative, not this compound) showed tissue-specific distribution patterns, peaking earliest in the brain and gills, followed by the liver and kidney. researchgate.net While not directly about this compound, this highlights the differential distribution of compounds in aquatic species.

In silico predictions offer further clues. Models have been used to predict the ability of compounds to cross the blood-brain barrier (BBB). One such study indicated that this compound is predicted to be BBB permeant, suggesting it may distribute into the central nervous system. nih.govoaji.net This is a significant characteristic, as it implies potential for neurological effects.

Furthermore, oral administration of this compound to mice has been shown to inhibit certain biological processes in the intestine and skin, implying its distribution to these tissues. mdpi.com Specifically, it was found to suppress constitutive CYP1A1 expression within the skin, indicating its local availability and activity after systemic administration. mdpi.com

Elimination and Clearance

Elimination refers to the irreversible removal of a drug from the body, which can occur through metabolism and excretion. anaestheasier.com Clearance is the measure of the volume of plasma cleared of the drug per unit of time. anaestheasier.com

Specific studies detailing the elimination half-life and clearance rates of this compound in mammals were not found in the provided search results. However, pharmacokinetic studies of a related compound, caffeic acid phenethyl ester (CAPE), in rats after intravenous administration showed a relatively short elimination half-life, ranging from 21.2 to 26.7 minutes, which was independent of the dose. nih.gov CAPE also exhibited high total body clearance, although the values decreased with increasing doses. nih.gov This suggests that while structurally related, different esters of caffeic acid may have distinct pharmacokinetic profiles.

The primary routes of drug excretion are through the kidneys (into urine) and the liver (into bile and feces). pharmacylibrary.com The kidneys eliminate substances from the blood through glomerular filtration, active tubular secretion, and passive diffusion. pharmacylibrary.com The liver can metabolize compounds, making them more water-soluble for excretion. While the specific pathways for this compound elimination are not detailed, it is likely to undergo metabolism, similar to other phenolic compounds, before being excreted.

Bioavailability Studies and Factors Influencing

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Polyphenols, in general, are known to have low bioavailability due to factors like interaction with the food matrix and extensive metabolism in the liver, intestine, and by gut microbiota. researchgate.net

The esterification of caffeic acid to form this compound is a strategy that may improve its bioavailability. The increased lipophilicity from the ethyl group could enhance its ability to pass through the cell membrane, which is a key factor influencing bioavailability. plos.org

In silico tools have been used to predict the oral bioavailability of compounds. The Abbot Bioavailability Score, for instance, computes the probability of a compound having at least 10% oral bioavailability based on properties like total charge and polar surface area. nih.gov While the specific score for this compound isn't mentioned, such computational tools are valuable in early-stage drug discovery.

Factors that can influence the bioavailability of this compound include its metabolism. It is known to be a substrate for certain enzymes, and its interaction with these can affect how much of the compound reaches the systemic circulation in its active form. nih.gov The biological activities of phenolic compounds may also be mediated by their metabolites, which are produced in vivo. researchgate.net

In Silico Predictions of Pharmacokinetic Parameters

In recent years, computational methods, often referred to as in silico models, have become increasingly important in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nanobioletters.com These models help to screen compounds early in the drug discovery process, saving time and resources. oaji.net